Lipophilicity (XLogP3): 2.0 Log-Unit Increase Over the 4-Ethylpiperazinyl Analog Drives Differential Membrane Partitioning and CNS Exposure Potential
CAS 733030-86-9 displays a computed XLogP3 of 3.4, compared with XLogP3 of 1.4 for the closest structural comparator, 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide (CAS 794554-67-9) [1][2]. This ΔlogP of +2.0 log units represents an approximately 100-fold difference in octanol-water partition coefficient. In medicinal chemistry, a logP shift of this magnitude is associated with altered passive membrane permeability, reduced aqueous solubility, increased plasma protein binding, and enhanced potential for CNS penetration — all relevant for compounds based on the 2-methoxyphenylpiperazine scaffold, which has documented serotonin and dopamine receptor affinity [3][4]. The 4-methylpiperazinyl analog (CAS 851169-39-6) is expected to have even lower lipophilicity than the ethyl analog, further widening the gap .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | CAS 794554-67-9 (4-ethylpiperazinyl analog): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +2.0 (approximately 100-fold higher octanol-water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A ΔlogP of +2.0 is a substantial physicochemical difference that directly impacts compound handling (DMSO solubility), assay compatibility (non-specific binding), and predicted CNS multiparameter optimization (MPO) scores — parameters that influence the choice of analog for specific experimental designs.
- [1] PubChem CID 3599412: XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/3599412 (accessed 2026-05-05). View Source
- [2] PubChem CID 4961606: XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/4961606 (accessed 2026-05-05). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. (Class-level principle for interpreting ΔlogP magnitude.) View Source
- [4] Kowalski P, et al. Arch Pharm (Weinheim). 2017;350(10). PMID: 28846141. View Source
